molecular formula C13H20N2O4 B1264368 LB-100

LB-100

Cat. No.: B1264368
M. Wt: 268.31 g/mol
InChI Key: JUQMLSGOTNKJKI-MFQSTILNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LB-100 is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LB-100 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the piperazine moiety and the carboxylic acid group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

(1S,4R)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10?,11?/m1/s1

InChI Key

JUQMLSGOTNKJKI-MFQSTILNSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)C2[C@H]3CC[C@@H](C2C(=O)O)O3

Canonical SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3

Synonyms

LB-100

Origin of Product

United States

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